molecular formula C12H9BrO3 B1406663 4-Bromo-2-methyl-5-phenyl-3-furoic acid CAS No. 2090877-55-5

4-Bromo-2-methyl-5-phenyl-3-furoic acid

Cat. No. B1406663
CAS RN: 2090877-55-5
M. Wt: 281.1 g/mol
InChI Key: ZSOVIJLDVUQSCS-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-phenyl-3-furoic acid is a chemical compound with the molecular formula C12H9BrO3 . It is utilized in scientific research due to its diverse applications.

Scientific Research Applications

1. Reduction of Furoic Acid and Its Derivatives

  • The Birch reduction of heterocyclic carboxylic acids, including furoic acid derivatives, has been studied, leading to the formation of dihydro-3-furoic acid and its esters. This process is essential in synthetic chemistry for modifying complex structures (Kinoshita, Miyano, & Miwa, 1975).

2. Inhibitory Activity on Enzymes

  • Derivatives of 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid, closely related to 4-Bromo-2-methyl-5-phenyl-3-furoic acid, have shown potent inhibitory activity on soybean lipoxygenase enzyme. This indicates potential applications in biochemistry and pharmacology (Vinayagam et al., 2017).

3. Biomass Utilization and Polymer Industry Applications

  • Furoic acid, a chemical closely related to 4-Bromo-2-methyl-5-phenyl-3-furoic acid, can be transformed into 2,5-furandicarboxylic acid, which is a renewable alternative to p-phthalic acid. This transformation has significant implications for the polymer industry and biomass utilization (Zhang et al., 2017).

4. Synthesis of Halolactonized Compounds

  • The sequential halolactonization-hydroxylation reaction of furan acids leads to the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones, demonstrating the versatility of furan acids in synthetic organic chemistry (Ma, Wu, & Shi, 2004).

5. Synthesis of Brominated Furan Derivatives

  • Bromophenol derivatives from red algae, including compounds structurally similar to 4-Bromo-2-methyl-5-phenyl-3-furoic acid, have been studied for their potential bioactivities, although some were found inactive against cancer cell lines and microorganisms. This research highlights the exploration of brominated furan derivatives in natural product chemistry (Zhao et al., 2004).

6. Synthesis of Dihydro-2-furoic Acids

  • Controlled Birch conditions have been used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, showcasing the chemical versatility of furoic acids and their derivatives in the creation of complex molecular structures (Masamune, Ono, & Matsue, 1975).

properties

IUPAC Name

4-bromo-2-methyl-5-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c1-7-9(12(14)15)10(13)11(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOVIJLDVUQSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C2=CC=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-5-phenyl-3-furoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-methyl-5-phenyl-3-furoic acid
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4-Bromo-2-methyl-5-phenyl-3-furoic acid
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4-Bromo-2-methyl-5-phenyl-3-furoic acid
Reactant of Route 4
4-Bromo-2-methyl-5-phenyl-3-furoic acid
Reactant of Route 5
4-Bromo-2-methyl-5-phenyl-3-furoic acid
Reactant of Route 6
4-Bromo-2-methyl-5-phenyl-3-furoic acid

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